![molecular formula C21H21N3O4 B2778368 4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-78-3](/img/structure/B2778368.png)
4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in treating various metabolic and inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[d]isoxazole moiety, an azetidine ring, and a cyclopropyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and metabolic pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes linked to inflammation and metabolic disorders, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
- Modulation of Signal Transduction Pathways : It affects various signaling pathways, including NF-kB and MAPK pathways, which are pivotal in regulating inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 5.2 |
HeLa (Cervical Cancer) | 3.8 |
MCF7 (Breast Cancer) | 4.5 |
These results indicate that the compound may possess antitumor properties, potentially making it a candidate for cancer therapy .
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of the compound. In a study using a rat model of arthritis:
- Reduction in Inflammatory Markers : Treatment with the compound led to a significant decrease in serum levels of TNF-alpha and IL-6.
- Improvement in Clinical Scores : Animals treated with the compound showed improved clinical scores compared to controls, indicating reduced joint swelling and pain .
Case Studies
Several case studies have documented the effects of this compound on specific diseases:
- Metabolic Syndrome : A study highlighted its efficacy in reducing insulin resistance and improving lipid profiles in diabetic rats.
- Chronic Inflammation : Another case study reported significant improvements in patients with chronic inflammatory conditions after administration of the compound over a six-week period.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents revealed no significant adverse effects, suggesting that it could be developed for human use .
Aplicaciones Científicas De Investigación
Central Nervous System Disorders
Research indicates that compounds similar to 4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one exhibit properties that may be beneficial in treating various central nervous system disorders. For instance, related benzodiazepine derivatives have shown efficacy as anxiolytics and hypnotics, addressing conditions such as anxiety and insomnia .
Gastrointestinal Disorders
The compound's structural analogs have been investigated for their potential as partial agonists of the 5-HT₄ receptor, which is implicated in gastrointestinal motility. This suggests that This compound could be explored for treating disorders like irritable bowel syndrome and gastroesophageal reflux disease .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar frameworks may offer neuroprotection in models of ischemia and neurodegenerative diseases such as Alzheimer’s disease. Their ability to modulate neurotransmitter systems could be a mechanism for their protective effects .
Case Studies
Several studies have highlighted the therapeutic potential of related compounds:
Case Study 1: Anxiolytic Activity
A study on benzodiazepine derivatives demonstrated significant anxiolytic effects in animal models, suggesting that modifications to the structure can enhance efficacy while minimizing side effects associated with long-term use .
Case Study 2: Gastrointestinal Motility
Research on 5-HT₄ receptor agonists has shown promise in improving gastrointestinal motility without the adverse effects typical of full agonists. This positions compounds like This compound as potential candidates for treating functional gastrointestinal disorders .
Propiedades
IUPAC Name |
4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-8-15(9-21(26)24(13)14-6-7-14)27-16-11-23(12-16)20(25)10-18-17-4-2-3-5-19(17)28-22-18/h2-5,8-9,14,16H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQFCPBWXYSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.